![molecular formula C19H16N2OS B403082 (2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one CAS No. 301157-37-9](/img/structure/B403082.png)
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is also known as PBTZ169, and it belongs to the class of thiazolo[3,2-a]benzimidazole derivatives.
作用机制
The mechanism of action of PBTZ169 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and replication of bacteria, viruses, and cancer cells. This compound has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis. PBTZ169 has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
PBTZ169 has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth, induction of apoptosis in cancer cells, and inhibition of viral replication. This compound has also been found to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials for electronic devices.
实验室实验的优点和局限性
The advantages of using PBTZ169 in lab experiments include its potent activity against various diseases, including tuberculosis, cancer, and viral infections. This compound has also been found to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials for electronic devices. However, the limitations of using PBTZ169 in lab experiments include its high cost of production and the need for further optimization of its synthesis method.
未来方向
There are several future directions for the research on PBTZ169, including the development of new anti-tuberculosis drugs, the identification of new targets for cancer therapy, and the development of new materials for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method to reduce the cost of production.
合成方法
The synthesis of PBTZ169 involves the reaction of 4-isopropylbenzaldehyde and 2-mercapto-benzimidazole in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed to obtain the desired product in good yield and purity. The synthesis of PBTZ169 has been optimized to reduce the cost of production and increase the efficiency of the reaction.
科学研究应用
PBTZ169 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PBTZ169 has been shown to exhibit potent anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis. This compound has also been found to be effective against drug-resistant strains of tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs.
In drug discovery, PBTZ169 has been identified as a potential lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and viral infections. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, PBTZ169 has been found to inhibit the replication of the Zika virus, making it a potential candidate for the development of new anti-viral drugs.
In material science, PBTZ169 has been studied for its potential applications in organic electronics and optoelectronics. This compound has been found to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials for electronic devices.
属性
IUPAC Name |
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12(2)14-9-7-13(8-10-14)11-17-18(22)21-16-6-4-3-5-15(16)20-19(21)23-17/h3-12H,1-2H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXWALTBDBCNM-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)-4-methoxybenzamide](/img/structure/B403002.png)
![2-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B403003.png)
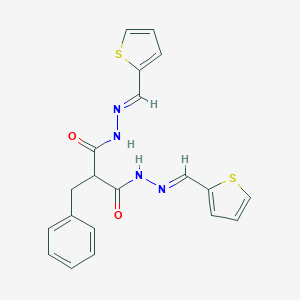
![4-decyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B403007.png)
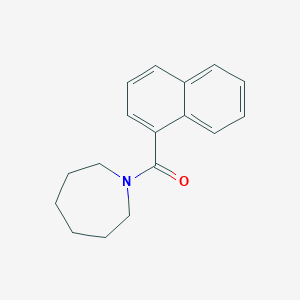
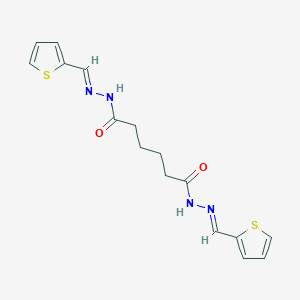
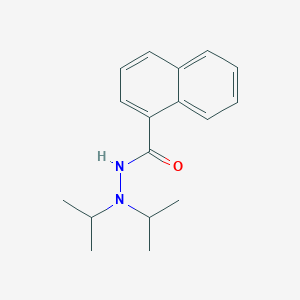
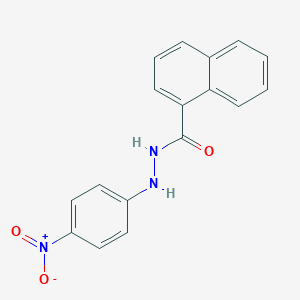
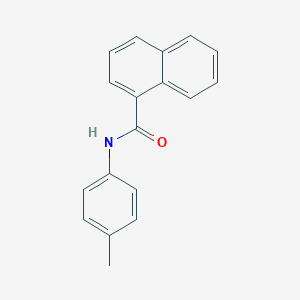
![3-nitro-N-(3-{4-[3-({3-nitrobenzoyl}amino)phenyl]-3-buten-1-ynyl}phenyl)benzamide](/img/structure/B403015.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B403016.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403019.png)
![2-[(3-Fluorobenzoyl)amino]benzoic acid](/img/structure/B403020.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403021.png)